N-{1-[(oxan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide
Description
N-{1-[(oxan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound that features a cyclopropane ring, a piperidine ring, and a sulfonamide group
Properties
Molecular Formula |
C14H26N2O3S |
|---|---|
Molecular Weight |
302.44 g/mol |
IUPAC Name |
N-[1-(oxan-3-ylmethyl)piperidin-4-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C14H26N2O3S/c17-20(18,14-3-4-14)15-13-5-7-16(8-6-13)10-12-2-1-9-19-11-12/h12-15H,1-11H2 |
InChI Key |
PMQRJCYVSUHWFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CN2CCC(CC2)NS(=O)(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Attachment of the Oxan-3-yl Methyl Group: This step involves the alkylation of the piperidine nitrogen with an oxan-3-yl methyl halide under basic conditions.
Cyclopropanesulfonamide Formation: The final step involves the introduction of the cyclopropanesulfonamide group. This can be achieved by reacting the intermediate with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Sulfinamides or sulfides.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{1-[(oxan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its sulfonamide group is known to be present in many drugs, suggesting possible applications in the treatment of diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes or receptors through competitive inhibition or by binding to active sites. The piperidine and cyclopropane rings may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-{1-[(oxan-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide: Similar structure but with a different oxan-yl position.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains a borate group and a pyridine ring.
Uniqueness
N-{1-[(oxan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
